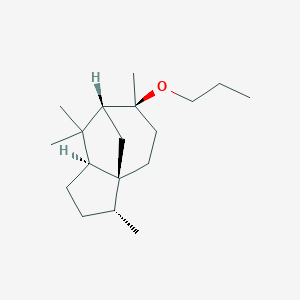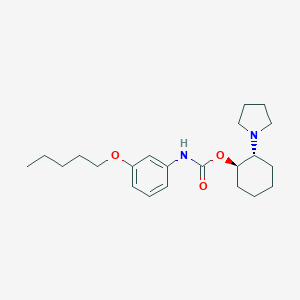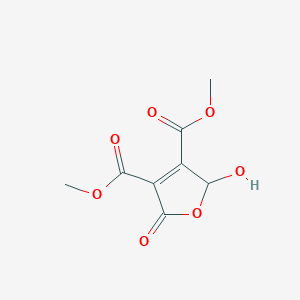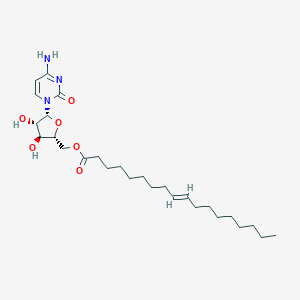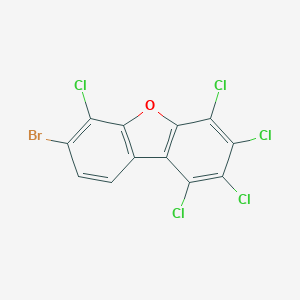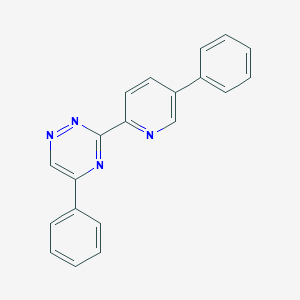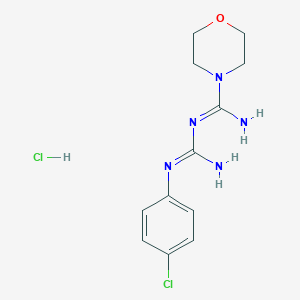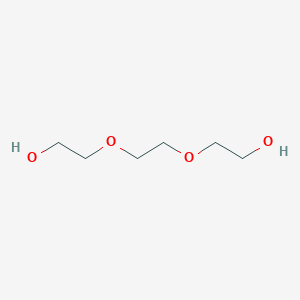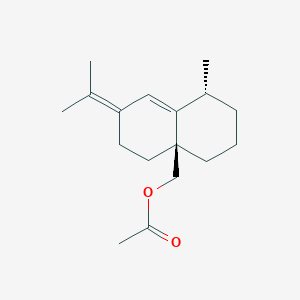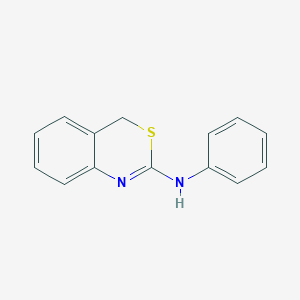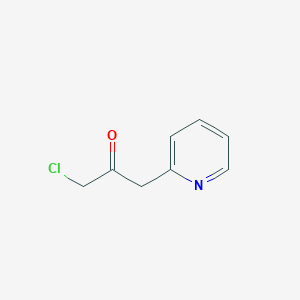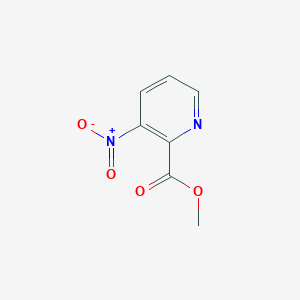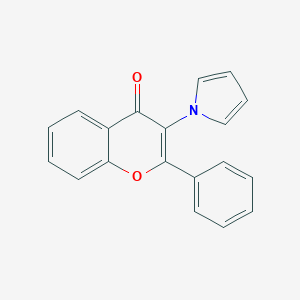
2-Phenyl-3-pyrrol-1-ylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-3-pyrrol-1-ylchromen-4-one, also known as PPC, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. PPC is a member of the chromone family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
2-Phenyl-3-pyrrol-1-ylchromen-4-one has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. For example, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. In agriculture, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to exhibit insecticidal properties, making it a potential alternative to traditional pesticides. In materials science, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been used as a building block for the synthesis of novel polymers with unique properties.
Mechanism Of Action
The mechanism of action of 2-Phenyl-3-pyrrol-1-ylchromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. For example, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. 2-Phenyl-3-pyrrol-1-ylchromen-4-one has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical And Physiological Effects
2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to exhibit a variety of biochemical and physiological effects in cells and organisms. For example, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. 2-Phenyl-3-pyrrol-1-ylchromen-4-one has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, 2-Phenyl-3-pyrrol-1-ylchromen-4-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
2-Phenyl-3-pyrrol-1-ylchromen-4-one has several advantages for use in lab experiments, including its relative ease of synthesis, low toxicity, and diverse biological activities. However, there are also limitations to its use, including its relatively low solubility in aqueous solutions and its potential for non-specific binding to proteins.
Future Directions
There are several future directions for research on 2-Phenyl-3-pyrrol-1-ylchromen-4-one, including the development of new synthetic methods, the identification of new biological activities, and the optimization of its pharmacological properties. One potential area of research is the development of 2-Phenyl-3-pyrrol-1-ylchromen-4-one derivatives with improved solubility and bioavailability. Another potential area of research is the identification of new targets for 2-Phenyl-3-pyrrol-1-ylchromen-4-one, such as specific cancer cell types or insect species. Overall, the diverse biological activities of 2-Phenyl-3-pyrrol-1-ylchromen-4-one make it a promising candidate for further research in a variety of fields.
Synthesis Methods
2-Phenyl-3-pyrrol-1-ylchromen-4-one can be synthesized using a variety of methods, including the condensation of 4-hydroxycoumarin with substituted pyrroles. One common method involves the reaction of 4-hydroxycoumarin with pyrrole in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. This reaction results in the formation of 2-Phenyl-3-pyrrol-1-ylchromen-4-one, which can be purified using standard chromatographic techniques.
properties
CAS RN |
107792-81-4 |
|---|---|
Product Name |
2-Phenyl-3-pyrrol-1-ylchromen-4-one |
Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-phenyl-3-pyrrol-1-ylchromen-4-one |
InChI |
InChI=1S/C19H13NO2/c21-18-15-10-4-5-11-16(15)22-19(14-8-2-1-3-9-14)17(18)20-12-6-7-13-20/h1-13H |
InChI Key |
FELSABUXASHGRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N4C=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N4C=CC=C4 |
synonyms |
4H-1-Benzopyran-4-one,2-phenyl-3-(1H-pyrrol-1-yl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



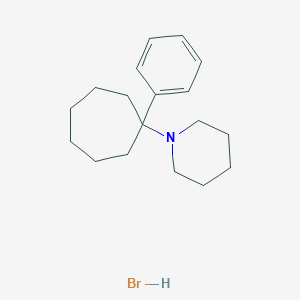
![Pentanol-N, [1-14C]](/img/structure/B9599.png)
